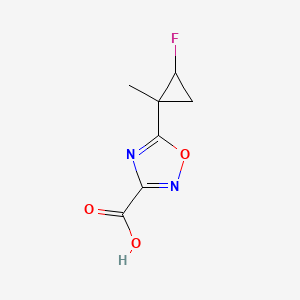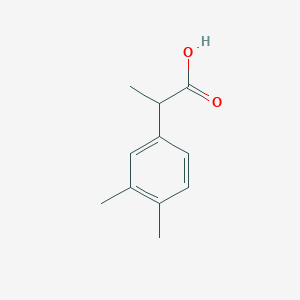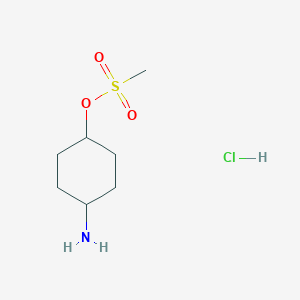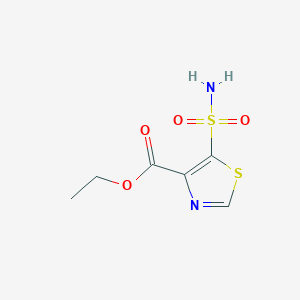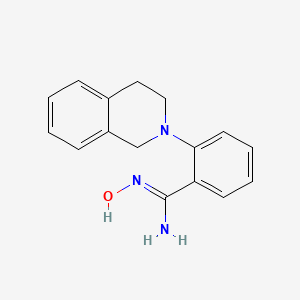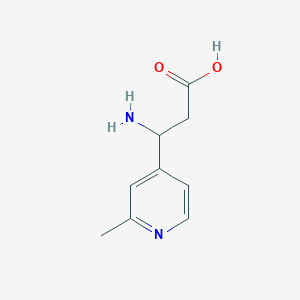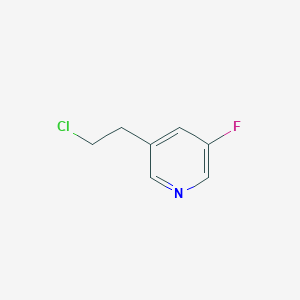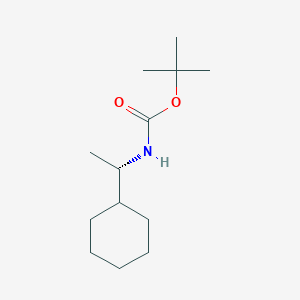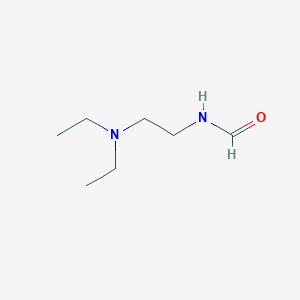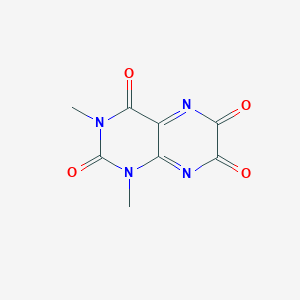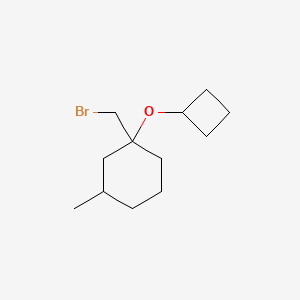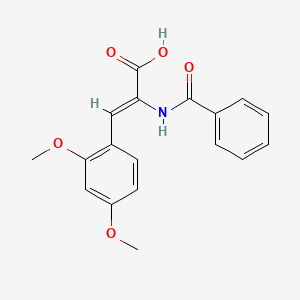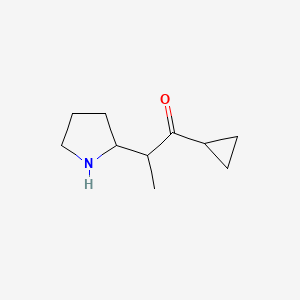
1-Cyclopropyl-2-(pyrrolidin-2-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-2-(pyrrolidin-2-yl)propan-1-one is a chemical compound with the molecular formula C₁₀H₁₇NO and a molecular weight of 167.25 g/mol . This compound features a cyclopropyl group and a pyrrolidine ring, making it an interesting subject for various chemical and pharmaceutical studies.
Preparation Methods
The synthesis of 1-Cyclopropyl-2-(pyrrolidin-2-yl)propan-1-one can be achieved through several routes. One common method involves the reaction of cyclopropyl ketone with pyrrolidine under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product .
Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
1-Cyclopropyl-2-(pyrrolidin-2-yl)propan-1-one undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and reaction temperatures ranging from -10°C to 100°C . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Cyclopropyl-2-(pyrrolidin-2-yl)propan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-2-(pyrrolidin-2-yl)propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The pathways involved may include signal transduction, enzyme inhibition, or receptor activation .
Comparison with Similar Compounds
1-Cyclopropyl-2-(pyrrolidin-2-yl)propan-1-one can be compared with other similar compounds, such as:
1-(Pyrrolidin-1-yl)propan-2-one: This compound has a similar structure but lacks the cyclopropyl group, which may affect its reactivity and biological activity.
Pyrrolidine-2-one: This compound features a pyrrolidine ring but differs in its functional groups, leading to different chemical and biological properties.
The uniqueness of this compound lies in its combination of the cyclopropyl group and pyrrolidine ring, which imparts distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C10H17NO |
|---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
1-cyclopropyl-2-pyrrolidin-2-ylpropan-1-one |
InChI |
InChI=1S/C10H17NO/c1-7(9-3-2-6-11-9)10(12)8-4-5-8/h7-9,11H,2-6H2,1H3 |
InChI Key |
DQFBUBIVUYFWLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCN1)C(=O)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


